L-Arginine-7-amido-4-methylcoumarin hydrochloride
Description
L-Arginine-7-amido-4-methylcoumarin hydrochloride (A2027, CAS 69304-16-1) is a fluorogenic substrate widely used to study enzyme kinetics, particularly for cathepsin H, a cysteine protease involved in protein degradation and cellular processes such as apoptosis and antigen presentation . The compound consists of an L-arginine residue linked to a 4-methylcoumarin fluorophore, releasing fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. Key properties include:
- Molecular formula: C₁₆H₂₂ClN₅O₃
- Molecular weight: 367.83 g/mol
- Solubility: 50 mg/mL in acetic acid:water (1:1) .
It is utilized in assays to measure enzyme activity, monitor protease inhibition, and study physiological/pathological processes in models ranging from Toxoplasma gondii aminopeptidases to mammalian cell lysates .
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUQNBZRXRHD-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585054 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-16-1 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-arginine with 7-amino-4-methylcoumarin. This reaction is facilitated by the use of coupling agents such as carbodiimides or activated esters. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the reaction mixture .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the process likely involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases like cathepsin H. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected due to its fluorescent properties .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cathepsin H or other proteases.
Oxidation and Reduction: Not commonly involved in the reactions of this compound.
Substitution: The compound itself is not typically involved in substitution reactions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which is fluorescent and can be easily detected in biochemical assays .
Scientific Research Applications
Fluorescent Probes in Biochemical Assays
Fluorescent Properties : Arg-AMC is widely utilized as a fluorescent probe due to its ability to emit fluorescence upon enzymatic cleavage. This property allows researchers to visualize and quantify biological processes with high sensitivity.
Applications :
- Enzyme Activity Measurement : It is particularly effective in measuring the activity of proteases such as cathepsin H and aminopeptidases. Upon hydrolysis of the amido bond, Arg-AMC releases 7-amino-4-methylcoumarin (AMC), which fluoresces, enabling real-time monitoring of enzymatic reactions .
Enzyme Activity Measurement
Mechanism of Action : Arg-AMC acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms. Its specificity for cathepsin H makes it an essential tool in proteolytic studies.
Case Study :
- Cathepsin Activity Measurement : Research demonstrated that Arg-AMC effectively measures cathepsin H activity in biological samples. The resulting blue fluorescent solution allows for straightforward quantification of enzyme activity in tissue extracts .
Drug Development and Screening
Pharmaceutical Applications : Arg-AMC is explored in drug discovery for screening protease inhibitors. Its ability to provide quantitative data on enzyme inhibition makes it useful in developing therapeutic agents targeting metabolic disorders.
Example Applications :
- Protease Inhibition Studies : Studies have shown that Arg-AMC can assess the impact of dipeptidyl peptidase 1 (DPP1) inhibitors on granzyme processing in cytotoxic lymphocytes. The findings indicated that DPP1 inhibition affected granzyme activity without significantly impairing cytotoxic functions in human T cells compared to mouse models .
Cellular Signaling Studies
Role in Signaling Pathways : Arg-AMC aids researchers in investigating cellular signaling pathways, providing insights into how cells communicate and respond to environmental stimuli.
Biochemical Research
Protein Interactions and Modifications : The compound is valuable for studying protein interactions and modifications, contributing significantly to advancements in molecular biology and biochemistry.
Mechanism of Action
The mechanism of action of L-Arginine-7-amido-4-methylcoumarin hydrochloride involves its interaction with proteases. The compound binds to the active site of enzymes like cathepsin H, where the amide bond is hydrolyzed, releasing 7-amino-4-methylcoumarin. This release can be quantitatively measured due to the fluorescent properties of the product .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Analogues
The following compounds share structural similarities (fluorogenic coumarin derivatives) but differ in enzyme specificity, kinetics, and applications:
2.2. Key Differences and Research Implications
- Specificity: L-Arginine-7-amido-4-methylcoumarin HCl is exclusive to cathepsin H, unlike L-Leucine-7-amido-4-methylcoumarin HCl, which is broadly used for leucine aminopeptidases . The dihydrochloride derivative (CAS 113712-08-6) extends utility to aminopeptidase B and CD13, broadening its application scope .
Kinetics :
Fluorescence Properties :
- Commercial Availability: Product Catalog Number Price (USD) Supplier L-Arginine-7-amido-4-methylcoumarin HCl sc-215211 $103 (5 mg) Santa Cruz Biotechnology Z-L-Arg-7-amido-4-methylcoumarin HCl B2019671 $1,095 (10 mg) Molecular Depot L-Arg-7-amido-4-methylcoumarin diHCl sc-281539 $136 (100 mg) Santa Cruz Biotechnology
Biological Activity
L-Arginine-7-amido-4-methylcoumarin hydrochloride (Arg-AMC) is a synthetic fluorogenic substrate that plays a significant role in various biochemical assays, particularly in the study of proteases. This compound is utilized extensively in research due to its ability to provide quantitative data on enzyme activities, particularly those involving cathepsins and aminopeptidases.
- Molecular Formula : C₁₆H₂₁N₅O₃·2HCl
- Molecular Weight : 404.30 g/mol
- CAS Number : 113712-08-6
Enzyme Substrate
Arg-AMC is recognized as an excellent fluorogenic substrate for the quantitative determination of various enzymes, notably:
- Cathepsin H : A cysteine protease involved in protein degradation and processing.
- Aminopeptidase B : An enzyme that cleaves amino acids from the N-terminal end of peptides.
The cleavage of Arg-AMC by these enzymes results in the release of a fluorescent product, allowing for sensitive detection and quantification of enzyme activity. The fluorescence emitted can be measured using standard fluorescence spectrometry techniques, making it a valuable tool in biochemical research.
Case Studies and Applications
- Cathepsin Activity Measurement : Research has demonstrated that Arg-AMC can be used effectively to measure cathepsin H activity in various biological samples. For instance, studies have shown that upon cleavage, Arg-AMC yields a blue fluorescent solution, facilitating easy quantification of cathepsin activity in tissue extracts .
- Protease Inhibition Studies : In studies examining the inhibition of dipeptidyl peptidase 1 (DPP1), Arg-AMC was employed to assess the impact of DPP1 inhibitors on granzyme processing in cytotoxic lymphocytes. The findings indicated that while DPP1 inhibition affected granzyme activity, it did not significantly impair cytotoxic functions in human T cells compared to mouse models .
- Fluorogenic Substrate for Serine Proteases : Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, a derivative of Arg-AMC, has been utilized as a sensitive substrate for papain and trypsin. This application underscores the versatility of Arg-AMC derivatives in studying various proteolytic enzymes .
The biological activity of this compound is primarily attributed to its structure, which mimics natural substrates for proteases. Upon hydrolysis by specific enzymes, the amido bond is cleaved, releasing 7-amido-4-methylcoumarin (AMC), which fluoresces upon excitation. This property allows researchers to monitor enzymatic reactions in real-time.
Data Table: Comparative Analysis of Substrate Specificity
| Substrate Name | Target Enzymes | Fluorescence Emission | Application Area |
|---|---|---|---|
| Arg-AMC | Cathepsin H | Blue light | Enzyme activity assays |
| BAAMC | Papain, Trypsin | Green light | Protease inhibition studies |
| L-Ala-AMC | Aminopeptidases | Blue light | Detection of bacterial contamination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
